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Compound of Interest

Compound Name: Pyrazine-2-amidoxime

Cat. No.: B2804831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of interest in

pharmaceutical development due to its structural analogy to the antituberculosis drug

pyrazinamide and its noted antimicrobial activities.[1][2] Understanding these fundamental

properties is critical for predicting the compound's behavior in biological systems and for

designing effective drug delivery and formulation strategies.

Core Physicochemical Data
The quantitative physicochemical properties of Pyrazine-2-amidoxime are summarized in the

table below. These values are essential for predicting its absorption, distribution, metabolism,

and excretion (ADME) profile.
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Property Value Source(s)

Molecular Formula C₅H₆N₄O [3]

Molecular Weight 138.13 g/mol

Physical Form Crystalline solid [3]

Melting Point 180-185 °C

pKa
Data not explicitly available in

cited literature.

LogP
Data not explicitly available in

cited literature.

UV/Vis. λmax 206, 251, 302 nm [3]

Solubility

      In PBS (pH 7.2) ~0.1 mg/mL [3]

      In Ethanol ~0.2 mg/mL [3]

      In DMSO ~30 mg/mL [3]

      In DMF ~30 mg/mL [3]

Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate determination of

physicochemical properties. The following sections describe standard experimental protocols

relevant to the characterization of Pyrazine-2-amidoxime.

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically

signifies a high degree of purity.

Apparatus:

Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt).

Glass capillary tubes (sealed at one end).
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Mortar and pestle or spatula.

Procedure:

Sample Preparation: A small amount of the dry, crystalline Pyrazine-2-amidoxime is finely

powdered. The open end of a capillary tube is tapped into the powder.

Loading: The tube is inverted and tapped gently to cause the solid to fall to the closed end.

To ensure dense packing, the capillary tube can be dropped, closed-end down, through a

long glass tube onto a hard surface. The final packed sample height should be 2-3 mm.

Measurement:

The capillary tube is placed into the heating block of the apparatus.

For an unknown compound, a rapid heating rate (~10-20 °C/min) is used to determine

an approximate melting range.

A second, more precise measurement is then performed with a fresh sample. The

apparatus is heated quickly to about 15-20 °C below the approximate melting point,

after which the heating rate is slowed to 1-2 °C/min.

Data Recording: The temperature at which the first liquid appears (onset of melting) and

the temperature at which the entire sample becomes a clear liquid (completion of melting)

are recorded as the melting range.

The shake-flask method is the gold standard for determining the equilibrium solubility of a

compound in a given solvent system.

Apparatus:

Glass vials with screw caps.

Orbital shaker or agitator in a temperature-controlled environment.

Centrifuge.

Analytical balance.
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HPLC or UV-Vis spectrophotometer for quantification.

Syringe filters (e.g., 0.22 µm) to separate solid material.

Procedure:

Preparation: An excess amount of solid Pyrazine-2-amidoxime is added to a known

volume of the solvent (e.g., PBS pH 7.2, ethanol) in a glass vial. This ensures that a

saturated solution is formed.

Equilibration: The vial is sealed and placed in an orbital shaker set to a constant

temperature (e.g., 25 °C or 37 °C). The suspension is agitated for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After agitation, the suspension is allowed to stand to permit

sedimentation. The solid and liquid phases are then separated, typically by centrifugation

at high speed.

Sampling and Dilution: A clear aliquot of the supernatant is carefully removed. To avoid

disturbing the solid pellet, the sample is often passed through a syringe filter. The collected

supernatant is then accurately diluted with the appropriate solvent for analysis.

Quantification: The concentration of Pyrazine-2-amidoxime in the diluted sample is

determined using a pre-validated analytical method, such as HPLC or UV-Vis

spectrophotometry.

Calculation: The equilibrium solubility is calculated by multiplying the measured

concentration by the dilution factor.

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound

at a given pH, which profoundly affects its solubility, permeability, and receptor binding.

Apparatus:

Potentiometer with a calibrated pH electrode.

Automatic titrator or a calibrated burette.
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Stir plate and stir bar.

Jacketed titration vessel connected to a water bath for temperature control.

Procedure:

System Calibration: The pH meter is calibrated using at least three standard buffer

solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

Sample Preparation: A precise amount of Pyrazine-2-amidoxime is dissolved in a

solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately

1-10 mM. For poorly soluble compounds, a co-solvent like methanol or DMSO may be

used, and the apparent pKa is determined.

Titration: The solution is stirred continuously in the titration vessel. To determine the pKa of

an acidic proton, a standardized solution of a strong base (e.g., 0.1 M NaOH) is added

incrementally. For a basic pKa, a standardized strong acid (e.g., 0.1 M HCl) is used.

Data Acquisition: The pH of the solution is recorded after each addition of the titrant,

allowing the system to equilibrate at each step.

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of this curve, which corresponds to

the half-equivalence point where the concentrations of the protonated and deprotonated

species are equal.

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a key

predictor of its ability to cross biological membranes. It is defined as the logarithm of the ratio of

the compound's concentration in a lipid phase (typically n-octanol) to its concentration in an

aqueous phase at equilibrium.

Apparatus:

Separatory funnel or glass vials.

Orbital shaker.

Centrifuge.
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HPLC or UV-Vis spectrophotometer.

n-Octanol (pre-saturated with water).

Aqueous buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol).

Procedure:

Solvent Preparation: n-Octanol and the aqueous buffer are mutually saturated by mixing

them vigorously and allowing the phases to separate.

Partitioning: A known amount of Pyrazine-2-amidoxime is dissolved in either the pre-

saturated aqueous or n-octanol phase. This solution is then mixed with a known volume of

the other pre-saturated phase in a separatory funnel or vial.

Equilibration: The mixture is agitated for a sufficient time to allow for complete partitioning

of the compound between the two phases.

Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous

and organic layers.

Quantification: The concentration of Pyrazine-2-amidoxime in each phase is determined

using an appropriate analytical technique.

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] /

[Concentration in aqueous phase] The LogP is the base-10 logarithm of P.

Visualizations: Workflows and Relationships
The following diagrams illustrate key experimental and logical frameworks relevant to the

physicochemical analysis of Pyrazine-2-amidoxime.
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Experimental Workflow: Shake-Flask Solubility

1. Prepare Saturated Solution
(Add excess PAOX to solvent)

2. Equilibrate
(Agitate at constant temp for 24-48h)

3. Separate Phases
(Centrifuge to pellet excess solid)

4. Sample & Dilute
(Filter supernatant and dilute for analysis)

5. Quantify Concentration
(Using HPLC or UV-Vis)

6. Calculate Solubility

Click to download full resolution via product page

Workflow for determining equilibrium solubility.
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Relationship between properties and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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